Tributylphenyltin

Description

Historical Perspectives and Evolution of Organotin Compound Research

The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.comanjs.edu.iq A significant milestone occurred in 1852 when Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often considered the dawn of organotin chemistry. lupinepublishers.comanjs.edu.iqlupinepublishers.com Research in this area expanded significantly throughout the 20th century, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.organjs.edu.iq The industrial potential of organotin compounds as PVC stabilizers, agrochemicals, and biocides, recognized in the mid-20th century, led to a surge in research, with notable contributions from van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com A key discovery in the 1960s was the ability of the tin atom in organotin compounds to have a coordination number greater than four. lupinepublishers.comlupinepublishers.com

Classification of Organotin Compounds: An Overview

Organotin compounds are primarily classified based on the number of organic substituents attached to the tin atom, which significantly influences their properties and applications. anjs.edu.iq The four main classes are:

Tetraorganotins (R₄Sn): These compounds, where four organic groups are bonded to the tin atom, are primarily used as precursors for the synthesis of other organotin compounds. anjs.edu.iqdcceew.gov.au They are generally stable and exhibit relatively low toxicity. dcceew.gov.au

Triorganotins (R₃SnX): This class is characterized by three organic groups and one anionic group (like a halide or hydroxide) attached to the tin atom. anjs.edu.iqinchem.org Triorganotins are known for their potent biological activity and are widely used as biocides. anjs.edu.iqdcceew.gov.auukessays.com

Diorganotins (R₂SnX₂): With two organic groups and two anionic groups, these compounds are extensively used as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in the production of polyurethanes. lupinepublishers.comdcceew.gov.auafirm-group.com

Monoorganotins (RSnX₃): These compounds, containing one organic group and three anionic groups, also find application as PVC stabilizers. anjs.edu.iqdcceew.gov.au

Specificity of Tributylphenyltin within Triorganotin Compounds

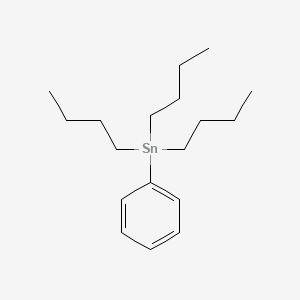

This compound, with the chemical formula (C₄H₉)₃Sn(C₆H₅), is a member of the triorganotin class. sigmaaldrich.com Its structure consists of three butyl groups and one phenyl group covalently bonded to a central tin atom. This specific combination of alkyl (butyl) and aryl (phenyl) groups imparts a unique set of physicochemical properties that differentiate it from other triorganotins like tributyltin (TBT) and triphenyltin (B1233371) (TPT). While TBT compounds were extensively used as biocides in antifouling paints, and triphenyltin derivatives are utilized as agricultural fungicides, this compound's applications are more specialized. wikipedia.orgdcceew.gov.au

Rationale for Dedicated Research on this compound

Dedicated research on this compound is driven by its utility in various scientific and industrial domains. It has been employed in studies examining the environmental impact of biocides and in the development of new antifouling agents. alfa-industry.com Furthermore, its role as a reagent in chemical synthesis, such as in Stille coupling reactions, highlights its importance in organic chemistry. electrochem.org Understanding its specific properties, synthesis, and environmental behavior is crucial for its responsible and effective use.

Structure

2D Structure

Propriétés

IUPAC Name |

tributyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUVAXDZVWPKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242077 | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tributylphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

960-16-7 | |

| Record name | Stannane, tributylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butylphenyltin;Tributylphenyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Tributylphenyltin

The distinct characteristics of Tributylphenyltin are defined by its chemical structure and resulting physical properties.

| Property | Value |

| IUPAC Name | Tributyl(phenyl)stannane |

| Synonyms | Phenyltributylstannane, Phenyltributyltin, this compound |

| CAS Registry Number | 960-16-7 |

| Chemical Formula | C₁₈H₃₂Sn |

| Molecular Weight | 367.16 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | <0°C |

| Boiling Point | 125-128 °C at 0.14 mmHg |

| Density | 1.125 g/mL at 25 °C |

| Solubility | Sparingly soluble in water (9.9E-5 g/L at 25°C) |

| Log Kow (Octanol-Water Partition Coefficient) | 5.74270 |

| This table is interactive. Users can sort and filter the data. | |

| Data sourced from sigmaaldrich.comalfa-industry.comechemi.comcymitquimica.comchemindex.com |

Environmental Fate and Transport of Tributylphenyltin

Occurrence and Distribution in Environmental Compartments

Organotin compounds, including those with phenyl groups, are known to enter aquatic ecosystems. researchgate.net Due to their chemical nature, many organotins have low water solubility and a high affinity for particulate matter. cdc.gov This leads to their accumulation in sediments, which act as a significant sink for these compounds. researchgate.netcdc.gov Once in the aquatic environment, tributyltin can undergo degradation through photolytic and microbiological processes. researchgate.net However, its tendency to adsorb to suspended particles and settle into the sediment is a key process for its removal from the water column. cdc.gov In sediment, organotins are generally persistent. cdc.gov

The lipophilic nature of organotin compounds facilitates their bioaccumulation in aquatic organisms. nih.gov High concentrations of toxic tributyltin and other organotin derivatives have been found not only in water and sediments but also in various aquatic organisms. researchgate.net This includes accumulation in fish and marine mammals, which are often considered indicators of marine ecosystem health. plymsea.ac.ukservice.gov.uk The presence of these compounds in biota can lead to transfer up the food web. plymsea.ac.uk Analytical methods have been developed to detect phenyltin compounds in environmental samples, including biological tissues from marine and freshwater environments. tandfonline.com

Table 1: Environmental Compartments and Tributylphenyltin Behavior

| Compartment | Behavior and Findings | Citations |

|---|---|---|

| Water | Low solubility; degradation via UV irradiation and biological processes. Adsorption to suspended particles is a key removal mechanism. | cdc.gov |

| Sediments | Acts as a major sink due to high adsorption affinity. Generally persistent in this compartment. | researchgate.netcdc.govgreenfacts.org |

| Biota | Bioaccumulates in aquatic organisms due to lipophilicity. Detected in fish and marine mammals. | researchgate.netnih.govplymsea.ac.uk |

In terrestrial environments, organotin compounds exhibit strong adsorption to soil particles. dcceew.gov.au This high affinity for soil reduces their mobility, making leaching and transport through the soil column unlikely, though not impossible. cdc.govdcceew.gov.au Degradation in soil is an important transformation mechanism, influenced by factors such as sunlight and temperature, with higher temperatures generally accelerating the process. dcceew.gov.autandfonline.com Microbial activity is a key driver of degradation in soil, where microorganisms can metabolize the organotin compounds, eventually breaking them down to inorganic tin. tandfonline.com Studies on related compounds like triphenyltin (B1233371) acetate (B1210297) have confirmed that their breakdown in soil is attributable to microbial action. tandfonline.com

The potential for long-range atmospheric transport is a crucial factor in the global distribution of persistent organic pollutants. nih.govunbc.ca For a substance to be transported over long distances in the atmosphere, it generally needs to have a certain level of volatility and persistence against degradation. unbc.ca The transport can occur with the pollutant in the gas phase or bound to atmospheric particles. nih.gov While some organotin compounds have low vapor pressures, which would limit their atmospheric mobility, the possibility of transport still exists. cdc.gov Models that predict long-range transport potential are often used, but empirical data is necessary for confirmation. nih.gov The presence of pollutants in remote areas, far from direct sources, is often indicative of atmospheric transport. nih.govresearchgate.net

Terrestrial Environments: Soil and Accumulation

Environmental Partitioning Behavior and Modeling

The partitioning behavior of a chemical describes its distribution between different environmental phases, such as water and organic matter. This is a key determinant of its environmental fate and is often quantified using partition coefficients. ecetoc.org

The n-octanol-water partition coefficient (Kow) is a critical parameter for assessing the environmental behavior of chemical substances. service.gov.uk It measures the ratio of a chemical's concentration in an octanol (B41247) phase to its concentration in a water phase, serving as a proxy for its lipophilicity. wikipedia.org A high Kow value indicates a greater affinity for fatty tissues and organic matter, suggesting a potential for bioaccumulation. wikipedia.org For regulatory purposes, a logarithm of Kow (log Kow) greater than 5 is often considered an indicator of bioaccumulation potential. wikipedia.org

The determination of Kow can be done through several methods, including the shake-flask, slow-stir, and high-performance liquid chromatography (HPLC) methods. service.gov.ukepa.gov The choice of method depends on the substance's properties and expected Kow value. service.gov.uk For highly hydrophobic compounds with high log Kow values, the slow-stir method is often employed to achieve equilibrium. epa.gov Factors that can influence Kow measurements include pH, especially for ionizable compounds, as the partition coefficient can vary significantly with the chemical species present. wikipedia.org

Table 2: Methods for Kow Determination

| Method | Description | Log Kow Range | Citations |

|---|---|---|---|

| Shake-Flask | Direct measurement of the substance's concentration in n-octanol and water phases. | -2 to 4 | service.gov.uk |

| HPLC | Compares the retention time of a test substance to that of reference substances with known log Kow values. | 0 to 6 (extendable) | service.gov.ukwww.gov.uk |

| Slow-Stir | A method suitable for highly hydrophobic substances that allows for a slow equilibration between the octanol and water phases. | High log Kow values | epa.gov |

The sediment-water partition coefficient (Kd) quantifies the distribution of a chemical between the solid phase (sediment or soil) and the aqueous phase (water) at equilibrium. skb.comepa.gov It is a crucial parameter in environmental models for predicting a contaminant's mobility and fate. ecetoc.org A high Kd value signifies that the chemical is predominantly adsorbed to the solid particles, making it less mobile in the environment. ecetoc.org

The Kd value is calculated as the ratio of the chemical's concentration in the solid phase to its concentration in the liquid phase. skb.com This coefficient is influenced by various factors, including the properties of the chemical itself and the characteristics of the solid matrix, such as organic carbon content, clay content, and pH. skb.comepa.gov For many neutral hydrophobic organic compounds, the sorption is primarily to the organic matter in the soil or sediment. ecetoc.org Therefore, Kd is often normalized to the organic carbon content of the sorbent to derive the organic carbon-water (B12546825) partition coefficient (KOC), which allows for more consistent comparisons across different soils and sediments. ecetoc.orgecetoc.org

Adsorption behavior is often described using adsorption isotherms, which plot the amount of substance adsorbed per unit of adsorbent against the concentration of the substance in the solution at a constant temperature. ecetoc.org The linear isotherm, which assumes that the partitioning is independent of concentration, is the basis for the Kd model. epa.gov However, other isotherm models, such as the Freundlich isotherm, can describe non-linear adsorption behavior. ecetoc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenyltin acetate |

| Inorganic tin |

| Bis(tri-n-butyltin) oxide |

| Tricyclohexyltin hydroxide |

| Tetraphenyltin |

| Monophenyltin |

| Diphenyltin |

| Triphenyltin |

| Triphenyltin hydroxide |

| Triphenyltin chloride |

| Trimethyltin |

| Triethyltin |

| Tributyltin |

| Dimethyl phthalate |

| Bis(2-ethylhexyl) phthalate |

| Dioctyl phthalate |

| Diethyl phthalate |

| Butylbenzyl phthalate |

| Diamyl phthalate |

| Nonylphenol |

| Bisphenol A |

| 4-tert-octylphenol |

| 4-n-octylphenol |

Computational Modeling for Environmental Fate Prediction (e.g., EPISuite)fishersci.com

In the absence of extensive experimental data, computational modeling serves as a critical tool for predicting the environmental fate and transport of chemical substances. nih.gov The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used set of models that estimates key physicochemical properties and environmental fate endpoints. chemsafetypro.comchemistryforsustainability.org These programs predict how a chemical will partition between environmental compartments (air, water, soil, and biota) and how long it might persist. chemsafetypro.comepa.gov

For an organotin compound like this compound, EPI Suite™ can estimate properties such as the octanol-water partition coefficient (Log Kow), water solubility, vapor pressure, soil and sediment adsorption coefficient (Koc), and bioconcentration factor (BCF). chemsafetypro.comchemistryforsustainability.orgnih.gov It also predicts degradation rates, including aerobic and anaerobic biodegradation, hydrolysis, and atmospheric oxidation. chemsafetypro.com These predicted values are essential for constructing a comprehensive picture of the chemical's likely environmental behavior. For instance, a high Log Kow and Koc value would suggest a tendency to adsorb to soil, sediment, and organic matter, reducing its mobility in water but increasing its persistence in those matrices. ccme.ca

While a specific, validated EPI Suite™ report for this compound is not publicly available, the table below shows representative predicted values for the closely related compound Tributyltin (TBT) to illustrate the type of data generated by the model. It is important to note that the accuracy of these models is significantly improved when experimental values for key parameters, such as partition coefficients, are used as inputs. nih.gov

Table 1: Illustrative EPISuite™ Predictions for Tributyltin (TBT) as an Analog for this compound (Note: These are estimated values for a related compound and should be considered as indicators of potential properties for this compound.)

| Property | Predicted Value | Environmental Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.9 - 4.9 nih.gov | Indicates a high potential to bioaccumulate in organisms and partition to organic matter. ccme.ca |

| Water Solubility | Low (5 to 50 mg/L for organotins) ccme.ca | Low mobility in aqueous systems; tends to adsorb to particles. |

| Henry's Law Constant | Moderate | Suggests some potential for volatilization from water surfaces. |

| Koc (Soil Adsorption Coefficient) | High (e.g., 3370 for TBT) ccme.ca | Strong adsorption to soil and sediment, leading to accumulation in these compartments. ccme.ca |

| Fish Bioconcentration Factor (BCF) | High | Significant potential for accumulation in aquatic food webs. |

| Aerobic Biodegradation Half-Life | Weeks to Months | Biodegradation is a key removal process, but it is not rapid. nih.gov |

| Aqueous Hydrolysis Half-Life | Very Slow | Hydrolysis is not a significant degradation pathway for the tin-carbon bond. nih.gov |

Degradation Pathways of this compound in Environmental Matrices

The persistence of organotin compounds like this compound in the environment is determined by various degradation processes. nih.gov These processes are broadly categorized as abiotic (non-biological) and biotic (biological). The fundamental degradation mechanism for organotins involves the sequential cleavage of the tin-carbon (Sn-C) bonds, which progressively removes the organic groups (in this case, butyl and phenyl groups) from the central tin atom. ccme.camediresonline.org This step-wise degradation generally leads to the formation of di- and mono-substituted organotin intermediates, and ultimately to non-toxic inorganic tin. mediresonline.org

Abiotic Degradation Processes

Abiotic degradation of organotins in the environment is influenced by physical factors such as sunlight and temperature. researchgate.net While thermal degradation is generally discounted due to the high stability of the Sn-C bond at temperatures well above those found in the environment, photolysis is a key process. researchgate.net

Photodecomposition, or photolysis, driven by ultraviolet (UV) radiation from sunlight is considered the most significant abiotic degradation pathway for organotin compounds. mediresonline.orgnih.gov This process involves the absorption of light energy, which leads to the cleavage of the tin-carbon bonds. nih.gov For triphenyltin (TPT), photodegradation is a major factor affecting its fate, particularly in soils. nih.gov It is expected that this compound would undergo a similar process, resulting in the stepwise loss of its butyl and phenyl substituents. The rate and extent of photolysis depend on factors like light intensity, water clarity, and the presence of sensitizing agents in the water.

Hydrolysis is a chemical reaction with water. For organotin compounds, the cleavage of the stable tin-carbon bond by hydrolysis is generally considered to be a very slow and insignificant environmental degradation process under normal pH conditions (pH 5-9). nih.gov However, some sources indicate that this compound can undergo hydrolysis in the presence of moisture, which may result in the formation of tin oxides. cymitquimica.com This likely refers to the hydrolysis of more labile tin-anion bonds rather than the degradation of the core organometallic structure. Therefore, compared to photolysis and biodegradation, hydrolysis is not a primary pathway for the breakdown of the this compound molecule itself in the environment.

Photolysis

Biotic Degradation Processes

Biological degradation is widely regarded as the most important process that limits the persistence and concentration of tributyltin compounds in aquatic and terrestrial environments. publications.gc.caresearchgate.net

A wide variety of microorganisms, including bacteria, fungi, and algae, are capable of metabolizing and detoxifying organotin compounds. researchgate.net The primary mechanism of microbial degradation is the sequential dealkylation and/or dearylation of the parent molecule. nih.govelixirpublishers.com In this process, microbes enzymatically cleave the carbon-tin bonds one by one.

For this compound, this degradation would proceed through a stepwise pathway, forming progressively less substituted and generally less toxic intermediates. The degradation sequence would yield compounds such as dibutylphenyltin, monobutylphenyltin, and eventually inorganic tin (Sn⁴⁺). ccme.camediresonline.org Studies on the degradation of TBT have identified several bacterial genera capable of this process, including Pseudomonas, Citrobacter, Klebsiella, and Alcaligenes, which can utilize the organotin as a source of carbon. nih.govacademicjournals.org It is highly probable that similar microbial communities are responsible for the degradation of this compound in contaminated sediments and waters. nih.gov The rate of biotic degradation is dependent on environmental conditions such as temperature, pH, oxygen availability, and the nature of the microbial community. researchgate.net

Table 2: Summary of Degradation Pathways for Organotins

| Degradation Process | Type | Description | Key Intermediates (Hypothetical for this compound) | Influencing Factors |

|---|---|---|---|---|

| Photolysis | Abiotic | Cleavage of Sn-C bonds by UV radiation from sunlight. mediresonline.orgnih.gov | Dibutylphenyltin, Monobutylphenyltin, Dibutyltin (B87310), etc. | Sunlight intensity, water depth/clarity. |

| Hydrolysis | Abiotic | Slow to negligible cleavage of Sn-C bonds by water under environmental conditions. nih.gov | - | pH, temperature. |

| Microbial Degradation | Biotic | Sequential enzymatic cleavage of Sn-C bonds by microorganisms. nih.govelixirpublishers.com | Dibutylphenyltin, Monobutylphenyltin, Dibutyltin, Monobutyltin (B1198712), Inorganic Tin. | Microbial population, temperature, oxygen, nutrients. researchgate.net |

Enzymatic Biotransformation

The biotransformation of organotin compounds like this compound is a critical process governing their environmental persistence and toxicity. This metabolic conversion is primarily facilitated by enzymes in various organisms, from microorganisms to mammals. The primary enzymatic pathway for the degradation of tributyltin (TBT) and triphenyltin (TPT), compounds structurally related to this compound, involves the cytochrome P450 (CYP450) monooxygenase system. publish.csiro.auresearchgate.netnih.gov

In hepatic microsomes of rats, hamsters, and humans, CYP450 enzymes metabolize TBT and TPT. nih.gov The process involves the hydroxylation of the alkyl or phenyl groups attached to the tin atom. For tributyltin, this results in the formation of various carbon-hydroxylated derivatives, including α-, β-, γ-, and δ-hydroxybutyldibutyltin. researchgate.net This hydroxylation is a crucial first step in the detoxification pathway, as it increases the water solubility of the compound, facilitating further degradation and excretion. Studies have shown that the effectiveness of this metabolic process can vary between species. For instance, tributyltin is generally metabolized more readily than triphenyltin across different species. nih.gov The hamster has been suggested as a suitable animal model for studying the effects of these compounds in humans due to similarities in their metabolic patterns. nih.gov

Microorganisms also play a vital role in the enzymatic degradation of organotins in the environment. Bacteria and fungi have developed mechanisms to break down these toxic compounds. researchgate.net For example, a cytochrome P450 hydroxylase from the bacterium Bacillus thuringiensis has been shown to effectively degrade triphenyltin by cleaving the carbon-tin bonds. nih.gov Similarly, the fungus Cunninghamella elegans utilizes its cytochrome P-450 system for TBT degradation. d-nb.info Other enzymes, such as dioxygenases, are also involved in the breakdown of TBT, incorporating oxygen into the molecule to form less toxic metabolites. ontosight.ai Some bacteria, like Pseudomonas stutzeri, are capable of degrading TBT, a process that can be performed by either live cells or their homogenates. researchgate.net The degradation often occurs through a sequential debutylation process, where butyl groups are cleaved from the tin atom. d-nb.infoljmu.ac.uk

The table below summarizes key enzymes and organisms involved in the biotransformation of related organotin compounds.

| Enzyme System | Organism | Compound(s) Studied | Key Findings | Reference(s) |

| Cytochrome P450 | Rat, Hamster, Human (hepatic microsomes) | Tributyltin, Triphenyltin | Metabolizes organotins via hydroxylation; TBT is metabolized more readily than TPT. | nih.gov |

| Cytochrome P450 | Bacillus thuringiensis | Triphenyltin | Expressed enzyme effectively degrades TPT by cleaving carbon-tin bonds. | nih.gov |

| Cytochrome P450 | Cunninghamella elegans (fungus) | Tributyltin | Involved in the degradation of TBT. | d-nb.info |

| Dioxygenase | Alcanivorax sp. (marine bacterium) | Tributyltin | Capable of breaking down TBT. | ontosight.ai |

| Not specified | Pseudomonas stutzeri | Tributyltin | Degrades TBT via sequential debutylation. | researchgate.net |

| Not specified | Klebsiella pneumoniae | Triphenyltin | Intracellular enzymes are effective in biodegrading TPT. | lclark.edu |

Formation and Persistence of Degradation Products (e.g., Dibutyltin, Monobutyltin)

The environmental degradation of this compound, analogous to other tributyltin compounds, proceeds through a stepwise dealkylation or dearylation process. This involves the sequential loss of organic groups from the tin atom. The primary degradation pathway for tributyltin (TBT) results in the formation of dibutyltin (DBT), followed by monobutyltin (MBT), and ultimately inorganic tin. nio.res.inresearchgate.net These degradation products—DBT and MBT—have different toxicities and environmental behaviors compared to the parent compound.

The presence of DBT and MBT in environmental samples is a key indicator that the biodegradation or photodegradation of TBT is occurring. nio.res.in The degradation process is influenced by several factors, including microbial activity, temperature, and UV radiation, with biological degradation considered the most significant factor limiting the persistence of TBT in aquatic systems. nio.res.inpublications.gc.ca

The persistence of TBT and its degradation products varies significantly depending on the environmental compartment. In the water column, TBT generally shows low to medium persistence. publications.gc.ca However, organotin compounds have a high affinity for particulate matter and tend to accumulate in sediments. nio.res.inresearchgate.net Sediments can act as a long-term reservoir for these compounds, releasing them back into the water column over time. nio.res.in

The persistence in sediment is notably higher than in water. publications.gc.ca Under conditions such as low temperatures and anoxia (lack of oxygen), which are common in deep sediments, the degradation rate of TBT can be extremely slow. nih.gov Studies in specific locations like the Saguenay Fjord in Canada have estimated the half-life of TBT in deep, cold sediments to be as long as 87 years, indicating a high potential for long-term persistence and burial. nih.gov In other freshwater sediments, TBT half-lives have been reported to range from 28 days in organic-rich sediments to 78 days in sandy, organic-poor sediments. acs.org The degradation products, DBT and MBT, can also persist in sediments, although they are generally considered less toxic than TBT. witpress.com

The table below provides data on the persistence of TBT in different environmental conditions.

| Compound | Environmental Matrix | Condition | Half-Life (t½) | Reference |

| Tributyltin (TBT) | Deep Marine Sediment | Cold, Anoxic | ~87 years | nih.gov |

| Tributyltin (TBT) | Freshwater River-Bed Sediment | Organic-rich (21.5%) | 28 days | acs.org |

| Tributyltin (TBT) | Freshwater River-Bed Sediment | Organic-poor (0.43%) | 78 days | acs.org |

| Triphenyltin (TPT) | Non-sterilised Soil | 10 mg Sn/kg | 27 days | researchgate.net |

| Triphenyltin (TPT) | Non-sterilised Soil | 20 mg Sn/kg | 33 days | researchgate.net |

Long-Range Environmental Transport Potential

The potential for a chemical to undergo long-range environmental transport is a key factor in its classification as a persistent organic pollutant (POP). While organotin compounds are generally considered to have low water solubility and are often present as cations, which limits their volatility, evidence suggests that they can be transported over long distances in the atmosphere. fishersci.com

The transport mechanism can involve the formation of more volatile organotin species. For example, it has been demonstrated that tributyltin (TBT) can form volatile chloride species in seawater, which can then be released into the atmosphere. scbt.com Once in the atmosphere, these compounds can be carried by air currents over vast distances, far from their original source.

Studies have detected organotin compounds, including butyltins, in the air and in precipitation at rural and remote sites, providing direct evidence of atmospheric transport. For instance, a study in Germany found butyltins, methyltins, and octyltins in the air at rural locations, indicating that long-range transport is an important source of these compounds to terrestrial ecosystems. In these atmospheric samples, monobutyltin (MBT) was often the dominant species found in deposition, which suggests that TBT may be converted to its degradation products (DBT and MBT) during atmospheric transport. scbt.com

The presence of organotins in Arctic regions, far from significant industrial or agricultural sources, further supports the potential for long-range transport. researchgate.net Although the primary sources of organotins in the Arctic are linked to human activities like shipping, atmospheric transport of volatile tin species is considered a possible pathway for their introduction into these pristine environments. researchgate.net This capacity for long-distance travel means that the environmental impact of this compound and related compounds is not limited to their areas of primary use but can be global in scale.

Toxicological Mechanisms and Biological Effects of Tributylphenyltin

Cellular and Subcellular Toxicological Mechanisms

The toxicity of Tributylphenyltin manifests through a variety of cellular and subcellular mechanisms, disrupting fundamental biological processes.

Organotin compounds, including tributyltin, are recognized as potent inhibitors of mitochondrial ATP synthase. nih.gov This inhibition disrupts the synthesis of ATP, the primary energy currency of the cell. plos.org The process involves the decay of the mitochondrial membrane potential, which is essential for ATP synthase to convert ADP and inorganic phosphate (B84403) into ATP. plos.org The disruption of mitochondrial bioenergetics can lead to a cascade of detrimental effects, including impaired cellular homeostasis. mdpi.com

Research has indicated that some compounds can selectively inhibit the reverse activity of ATP synthase, which is ATP hydrolysis. nih.gov This hydrolytic activity can be exacerbated by defects in the respiratory chain. nih.gov The inhibition of ATP synthase is a key mechanism of toxicity for many compounds, leading to significant impacts on cellular energy metabolism. nih.gov Oxidative stress can also lead to the modification and downregulation of ATP synthase activity, further compromising cellular ATP production. frontiersin.org

This compound can significantly interfere with enzyme activity through various inhibitory mechanisms. Enzyme inhibitors are substances that alter the catalytic action of an enzyme, leading to a slowdown or cessation of the reaction. worthington-biochem.com Inhibition can be competitive, where the inhibitor resembles the substrate and competes for the active site, or non-competitive, where the inhibitor binds to a different site on the enzyme, altering its conformation. worthington-biochem.compatsnap.com

In the context of tributyltin, studies have shown that it can inhibit the activity of enzymes like ethoxyresorufin O-deethylase (EROD) in a concentration-dependent manner. nih.gov This indicates a direct interaction with the enzyme. The nature of inhibition, whether competitive or non-competitive, dictates the effect of substrate concentration on the inhibitor's efficacy. libretexts.org For instance, in non-competitive inhibition, increasing substrate concentration does not overcome the inhibitory effect. libretexts.org

| Inhibition Type | Mechanism | Effect of Increased Substrate |

|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. worthington-biochem.com | Inhibition can be overcome. |

| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation. patsnap.com | Inhibition is not overcome. libretexts.org |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. patsnap.com | Inhibition is not overcome. |

| Mixed | Inhibitor binds to both the enzyme and the enzyme-substrate complex. patsnap.com | Effect varies. |

This compound exposure can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. nih.gov ROS are produced during normal cellular metabolism and can damage cellular components like lipids, proteins, and nucleic acids. nih.gov

The body possesses an antioxidant defense system, including enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to counteract oxidative damage. mdpi.comfrontiersin.org When the production of ROS overwhelms the antioxidant defenses, oxidative stress ensues. imrpress.com This stress is implicated in the pathophysiology of numerous diseases. nih.gov Studies have shown that exposure to certain toxicants can deplete endogenous antioxidants and reduce the activity of antioxidant enzymes, thereby exacerbating oxidative damage. frontiersin.orgimrpress.com

This compound can induce two primary forms of cell death: apoptosis and necrosis. Apoptosis is a regulated and programmed process of cell death, crucial for tissue homeostasis. mdpi.comwikipedia.org It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.orgnih.gov The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute cell death. mdpi.comwikipedia.org

Necrosis, in contrast, is a form of traumatic cell death resulting from acute cellular injury. wikipedia.org However, a regulated form of necrosis, termed necroptosis, can also be initiated by signals that typically induce apoptosis, especially when apoptotic pathways are blocked. mdpi.commdpi.com Necroptosis is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3). mdpi.com Both apoptosis and necroptosis can be triggered by toxicants that cause significant cellular damage.

| Process | Description | Key Molecules |

|---|---|---|

| Apoptosis (Intrinsic) | Programmed cell death initiated by intracellular stress. wikipedia.org | Bcl-2 family proteins, Cytochrome c, Caspases. mdpi.comnih.gov |

| Apoptosis (Extrinsic) | Programmed cell death initiated by extracellular signals. wikipedia.org | TNF receptors, Fas, Caspase-8. mdpi.comscielo.org |

| Necrosis | Uncontrolled cell death due to acute injury. wikipedia.org | N/A |

| Necroptosis | Regulated necrotic cell death. mdpi.com | RIPK1, RIPK3, MLKL. mdpi.comscielo.org |

The hydrophobic nature of compounds like this compound allows them to interact with and disrupt cellular membranes. mdpi.com The cell membrane's primary role is to maintain cellular integrity by controlling the passage of substances. alliedacademies.org Disruption of the membrane can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death. mdpi.comalliedacademies.org

The interaction of toxic substances with the lipid bilayer can cause swelling and compromise its barrier function. mdpi.com This can be observed as the release of cytoplasmic components like RNA, DNA, and proteins. mdpi.com Furthermore, the function of membrane-embedded proteins, such as channels and transporters, can be impaired, affecting crucial cellular processes like ion transport and nutrient uptake. alliedacademies.org The maintenance of membrane integrity is, therefore, essential for cell survival, and its disruption is a significant mechanism of toxicity. plantae.org

Apoptosis and Necrosis Induction

Molecular Mechanisms of Toxicity

The toxicity of this compound at the molecular level involves complex interactions with cellular signaling pathways and genetic material. Organotins can act as agonists for nuclear receptors like the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), leading to downstream effects on gene expression and cellular differentiation. nih.gov

Furthermore, tributyltins have been shown to induce changes in gene expression related to neuronal function, such as the decreased expression of the AMPA receptor subunit GluR2, which can lead to neuronal vulnerability. nih.gov The molecular mechanisms of toxicity also encompass the induction of DNA damage through the generation of ROS and interference with DNA repair mechanisms. researchgate.net Understanding these molecular interactions is crucial for elucidating the full spectrum of this compound's toxic effects. The study of these mechanisms often involves advanced techniques in functional genomics and translational toxicology. thebts.org

Protein Degradation Pathways Modulation

The regulation of protein levels within a cell is a delicate balance between synthesis and degradation. nih.gov Protein degradation is a crucial process for maintaining cellular homeostasis, eliminating damaged or misfolded proteins, and rapidly adjusting the levels of regulatory proteins in response to stimuli. nih.govrsc.org In eukaryotic cells, two primary pathways govern protein degradation: the ubiquitin-proteasome system (UPS) and lysosomal proteolysis. nih.govthermofisher.com

The ubiquitin-proteasome pathway is the major route for the selective degradation of most intracellular proteins. thermofisher.com This process involves the tagging of proteins for destruction with a small protein called ubiquitin. A chain of ubiquitin molecules marks the protein for recognition and degradation by a large protein complex known as the proteasome. nih.govthermofisher.com This system is vital for the turnover of short-lived regulatory proteins and for eliminating abnormal proteins. nih.gov

The lysosomal proteolysis pathway, on the other hand, primarily deals with the degradation of extracellular proteins and cell-surface receptors, as well as the turnover of some long-lived cytoplasmic proteins and organelles through a process called autophagy. nih.govthermofisher.com Lysosomes are membrane-bound organelles containing a variety of digestive enzymes that break down the materials delivered to them. nih.gov

Dysfunction in these protein degradation pathways can have severe consequences, leading to the accumulation of toxic proteins and contributing to the pathology of various diseases, including neurodegenerative disorders. nih.gov The accumulation of aggregate-prone proteins, a hallmark of many late-onset neurodegenerative diseases, highlights the critical role of the UPS and autophagy in neuronal health. nih.gov

| Pathway | Primary Substrates | Mechanism | Key Components |

| Ubiquitin-Proteasome System (UPS) | Short-lived regulatory proteins, misfolded/damaged cytosolic and nuclear proteins. nih.govthermofisher.com | Proteins are tagged with ubiquitin chains, targeting them for degradation by the proteasome. nih.govthermofisher.com | Ubiquitin, E1/E2/E3 enzymes, Proteasome. thermofisher.com |

| Lysosomal Proteolysis | Extracellular proteins, cell-surface receptors, long-lived cytoplasmic proteins, and organelles. nih.govthermofisher.com | Materials are enclosed in vesicles (e.g., autophagosomes) that fuse with lysosomes for enzymatic digestion. nih.gov | Lysosomes, digestive enzymes (proteases). nih.gov |

Receptor Binding and Signaling Pathway Disruption

Cellular signaling pathways are intricate communication networks that govern fundamental cellular activities such as proliferation, differentiation, and apoptosis. mdpi.com Disruption of these pathways is a key mechanism through which toxic compounds can exert their effects. This disruption can occur at various levels, from the binding of a ligand to a receptor to the downstream activation of signaling cascades. mdpi.compharmacytimes.com

One of the critical aspects of toxicology is understanding how xenobiotics interfere with these signaling pathways. For example, many endocrine-disrupting chemicals exert their toxicity by binding to nuclear receptors, mimicking or blocking the action of natural hormones. Organotins, including tributyltin, are known endocrine disruptors. nih.gov

Several major signaling pathways are implicated in toxicological responses and disease pathogenesis. These include:

RAS/RAF/MEK/ERK Pathway: This pathway plays a central role in regulating cell proliferation and survival. mdpi.com

PI3K/Akt/mTOR Pathway: This cascade is crucial for cell growth, metabolism, and survival. mdpi.compharmacytimes.com

JAK/STAT Pathway: This pathway is involved in responses to cytokines and growth factors, regulating processes like inflammation and immunity. mdpi.com

Wnt/β-catenin Pathway: This pathway is essential for development and tissue homeostasis. nih.gov

The interaction between different signaling pathways can also be a target for disruption. For instance, studies have shown crosstalk between the Wnt/β-catenin and retinoic acid receptor signaling pathways, which plays a role in regulating cellular function. nih.gov Toxicants can also interfere with signaling by affecting the function of receptors or downstream signaling molecules. For example, some substances can disrupt neurotransmitter synthesis and release or impact receptor function, leading to neurotoxicity. nih.gov Furthermore, Toll-like receptor (TLR) signaling, a key component of the innate immune system, can be modulated by various molecules, leading to either activation or suppression of the immune response. frontiersin.org

Organ System Specific Toxicological Manifestations

Neurological Effects and Neurotoxicity

Neurotoxicity refers to the adverse effects on the structure or function of the central or peripheral nervous system caused by exposure to chemical substances. clevelandclinic.org Organotin compounds are recognized for their neurotoxic potential, capable of crossing the blood-brain barrier and inducing a range of neurological impairments. nih.gov The central nervous system is a primary target for this compound. coleparmer.com

The mechanisms underlying the neurotoxicity of organotins are multifaceted and can include the induction of oxidative stress, neuroinflammation, and apoptosis (programmed cell death). nih.govmdpi.com These processes can lead to neuronal damage, altered neurotransmitter systems, and disruptions in neuronal connectivity. nih.govmdpi.com For instance, exposure to some neurotoxicants can disrupt the synthesis and release of neurotransmitters and alter receptor function. nih.gov

Studies on related organotin compounds like tributyltin (TBT) have provided insights into these neurotoxic mechanisms. TBT exposure has been shown to cause neurotoxicity in various experimental models, leading to brain impairments. nih.gov A key finding is that TBT can decrease the expression of Nuclear Respiratory Factor-1 (NRF-1), a protein crucial for mitochondrial function, through epigenetic modifications, which contributes to its neurotoxic effects. nih.gov

The symptoms of neurotoxicity can vary widely depending on the specific compound and the level of exposure. clevelandclinic.org They can range from headaches and memory deficits to more severe conditions like seizures and coordination problems. nih.govclevelandclinic.org

Immunological Effects and Immunotoxicity

Immunotoxicity is defined as the adverse effect on the functioning of the immune system resulting from exposure to a chemical substance. nih.goverbc-group.com This can manifest as immunosuppression (reduced immune function), immunoenhancement (exaggerated immune responses), or immunomodulation (alterations in immune response). nih.gov

Organotin compounds, including the related tributyltin (TBT), are known to have immunotoxic effects. nih.gov The immune system is highly susceptible to such chemicals, and immunotoxicity can be an early indicator of other toxic effects. mdpi.com

The mechanisms of immunotoxicity for organotins can involve alterations in the expression and secretion of cytokines, which are key signaling molecules of the immune system. nih.gov These changes can disrupt the delicate balance of immune regulation, leading to either a weakened defense against pathogens or an overactive immune response that can damage the host. nih.govmdpi.com Immunotoxicants can exert their effects through various means, including direct toxicity to immune cells, induction of immunosuppressive mediators, or alteration of regulatory cell populations.

For example, some substances can trigger autoimmunity by altering the body's own antigens or by changing gene expression in immune cells. mdpi.com The study of immunotoxicity involves assessing various parameters, such as the weight of lymphoid organs, white blood cell counts, and the function of different immune cell types like lymphocytes and natural killer cells. nih.goverbc-group.com

| Type of Immunotoxicity | Description |

| Immunosuppression | A reduction in the normal functioning of the immune system. |

| Immunoenhancement/Immunostimulation | An excessive or inappropriate stimulation of the immune system that can be harmful to the host. mdpi.com |

| Immunomodulation | Reversible or permanent alterations in the immune response. nih.gov |

Hepatotoxicity and Hepatic Injury

This compound is a chemical compound that can cause damage to the liver, a condition known as hepatotoxicity. wikipedia.org This form of drug-induced liver injury (DILI) can manifest as either an acute or chronic response to the chemical. nih.gov The liver is particularly susceptible to damage from chemical agents because it plays a central role in metabolizing and clearing them from the body. wikipedia.orgnih.gov

The damage can present in different ways, including hepatocellular injury, which affects the main cells of the liver, or cholestatic injury, which impairs bile flow. nih.govnih.gov In some cases, a mixed pattern of injury can occur. nih.gov Histological examination of the liver might reveal inflammation, a condition known as cholestatic hepatitis, or simply show impaired bile flow without significant inflammation. wikipedia.org In severe cases, progressive destruction of the small bile ducts can lead to a "vanishing duct syndrome." wikipedia.org

While many cases of DILI are mild and resolve after the offending agent is removed, severe hepatotoxicity can lead to acute liver failure. nih.gov In fact, drug-induced hepatotoxicity is a leading cause of acute liver failure in the United States. nih.gov The prognosis can be poor if there is a significant rise in both serum bilirubin (B190676) and transaminase levels, a scenario known as "Hy's Law," which indicates severe liver damage and a higher likelihood of mortality. wikipedia.orgeasl.eu

Certain factors may increase the risk of developing DILI, including pre-existing liver disease and genetic predisposition. nih.gov The symptoms of DILI are often similar to those of other liver diseases, making diagnosis challenging. nih.govnih.gov

Table 1: Patterns of Drug-Induced Liver Injury

| Pattern of Injury | Description | Histological Findings |

| Hepatocellular | Damage to the primary liver cells (hepatocytes). nih.gov | Inflammation with necrosis and apoptosis. nih.gov |

| Cholestatic | Impairment of bile flow. wikipedia.org | Bile plugging with or without inflammation. nih.gov |

| Mixed | A combination of hepatocellular and cholestatic injury. nih.gov | Features of both hepatocellular and cholestatic injury. gutnliver.org |

Reproductive and Developmental Toxicity

This compound belongs to a class of chemicals that can interfere with the endocrine system, leading to adverse effects on reproduction and development. epa.govnih.gov Exposure to such chemicals can result in developmental malformations, interfere with reproductive processes, and increase the risk of certain cancers. epa.gov

Studies on other organophosphate esters have shown that exposure during gestation and lactation can lead to reproductive and developmental toxicity. nih.gov For instance, in studies with triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP), reproductive performance in rats was negatively affected at high concentrations. nih.gov Offspring of exposed rats showed reduced body weight and delays in reaching puberty. nih.gov These studies also confirmed that the chemicals could be transferred from the mother to the fetus during gestation and to the pup through lactation. nih.gov

While specific data on the reproductive and developmental toxicity of this compound is limited in the provided search results, the known effects of similar compounds highlight the potential for this chemical to cause harm to reproductive health and offspring development. lgcstandards.comcoleparmer.com Phthalates, another class of endocrine-disrupting chemicals, have been shown to cause reproductive and developmental toxicity in animal models, raising concerns about potential human health risks. nih.gov

Endocrine Disrupting Effects

This compound is recognized as an endocrine-disrupting chemical (EDC). nih.gov EDCs are substances that can interfere with the body's endocrine (or hormonal) systems, potentially leading to a wide range of health problems. wikipedia.org These can include developmental issues, reproductive problems, neurological effects, and immune system disturbances. epa.govwikipedia.org

The primary mechanism of action for tributyltin (TBT), a closely related compound, involves its interaction with the nuclear retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov This interaction disrupts various reproductive, developmental, and metabolic pathways within the body. nih.gov

Endocrine disruptors can act in several ways. Some mimic natural hormones, causing the body to overreact or respond at inappropriate times. epa.gov Others can block the action of hormones by binding to their receptors. epa.gov Some EDCs can also directly stimulate or inhibit the endocrine system, leading to the overproduction or underproduction of hormones. epa.gov

The effects of EDCs can be observed even at very low concentrations. For example, exposure to tributyltin at parts-per-trillion levels has been shown to cause masculinization in female marine mollusks. epa.gov The toxicity of EDCs can also be size-dependent, with smaller particles having a greater capacity to be absorbed and release harmful chemicals. frontiersin.org

Ecotoxicological Impacts on Aquatic and Terrestrial Organisms

Organotin compounds like this compound are known to be very toxic to aquatic life, with long-lasting effects. lgcstandards.comneptjournal.com These compounds are considered ubiquitous environmental contaminants and have been shown to cause significant harm in aquatic ecosystems. nih.gov

Effects on Aquatic Organisms (e.g., Gastropods, Fish, Shellfish)

Organotin compounds can be toxic to a wide range of aquatic organisms, including algae, copepods, shellfish, and fish, even at very low concentrations in the nanogram per liter range. neptjournal.com Fish, in particular, have been shown to be as sensitive, and in some cases more sensitive, than mollusks to the effects of tributyltin. nih.gov

One of the most well-documented effects of tributyltin in aquatic environments is the development of imposex in female gastropods, where they develop male sexual characteristics. nih.gov This is a clear example of the endocrine-disrupting effects of these compounds. In fish, exposure to tributyltin has been linked to endocrine-type responses at concentrations as low as 1 ng/L in water. nih.gov

The toxicity of organotin compounds is influenced by their chemical structure. neptjournal.com These compounds can accumulate in various organisms, particularly fish and shellfish, which can then have indirect adverse effects on human health through the food chain. neptjournal.com

Table 2: Acute Toxicity of Tributyltin (TBT) to Various Aquatic Organisms

| Organism | LC50/EC50 (µg/L) |

| S. costatum (Algae) | Data not specified |

| Platymonas sp. (Algae) | Data not specified |

| Copepods | Data not specified |

| Shellfish | Data not specified |

| Aquatic Crustaceans | Data not specified |

LC50/EC50 values for TBT generally range from 0.14 to 282.20 µg/L, with a median of about 4.0 µg/L. neptjournal.com

Impacts on Terrestrial Organisms

The impact of pesticides and other chemical contaminants is not limited to aquatic environments. In terrestrial ecosystems, pesticides can have far-reaching effects on soil organisms, plants, and animals. researchgate.net Persistent chemicals are of particular concern as their effects can last for generations and they may bioaccumulate in the food chain. europa.eu

Fungicides, for instance, can disrupt the microbial communities in the soil that are essential for nutrient cycling. researchgate.net Herbicides can lead to a loss of plant biodiversity, which in turn affects the insects and birds that depend on those plants for food and habitat. researchgate.net Insecticides can be highly toxic to soil invertebrates, birds, and small mammals, leading to population declines and disruptions to the trophic structure of communities. researchgate.net

While direct data on the impacts of this compound on terrestrial organisms is not detailed in the search results, the general principles of ecotoxicology suggest that persistent and toxic compounds can pose a significant risk to terrestrial ecosystems. europa.eu

Community and Ecosystem-Level Effects

The introduction of toxic chemicals into an ecosystem can have cascading effects that impact the entire community. nih.gov Pollution in aquatic environments can reduce the abundance and diversity of sensitive organisms, which in turn affects terrestrial predators that rely on them for food. trees-dla.ac.uk This can alter the ecological networks and energy flow between aquatic and terrestrial ecosystems. trees-dla.ac.uk

Pesticides, for example, have been shown to have consistent effects on the structure and function of freshwater ecosystems. nih.gov Herbicides can reduce primary productivity by killing off phytoplankton, while insecticides can have top-down effects by impacting zooplankton populations, which then affects the rest of the food web. nih.gov

Analytical Methods for Tributylphenyltin and Its Metabolites in Environmental and Biological Matrices

Sample Preparation Techniques for Various Matrices

Effective sample preparation is a critical first step to isolate tributylphenyltin and its metabolites from complex matrices such as water, sediment, and biological tissues, and to remove interfering substances that could affect the accuracy of the analysis. organomation.com This stage often involves extraction, followed by clean-up and sometimes derivatization.

Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The choice of extraction method depends heavily on the nature of the sample matrix.

For liquid samples , such as water, two primary techniques are commonly employed:

Liquid-Liquid Extraction (LLE): This traditional method separates compounds based on their differential solubilities in two immiscible liquids. organomation.com For instance, an organic pollutant in a water sample can be extracted using an organic solvent. organomation.com

Solid-Phase Extraction (SPE): This technique has become increasingly popular due to its efficiency and lower solvent consumption compared to LLE. mdpi.com In SPE, the sample is passed through a solid adsorbent material that retains the analytes of interest. mdpi.com These are later eluted with a small volume of a suitable solvent. mdpi.com For water samples, SPE cartridges can be used to preconcentrate organotin compounds like tributyltin (TBT) and triphenyltin (B1233371) (TPT). pjoes.com The analytes are then eluted from the cartridge, often with a solvent like toluene, and concentrated before analysis. pjoes.com Microextraction in packed syringe (MEPS) is a miniaturized and automatable form of SPE. diva-portal.org

For solid and semi-solid samples , such as sediment and biological tissues, more rigorous extraction methods are necessary:

Ultrasonic Extraction: This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, facilitating the extraction of target analytes. epa.gov

Pressurized Solvent Extraction (PSE): Also known as Accelerated Solvent Extraction (ASE), this technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. nih.govresearchgate.net It has been successfully applied to extract TBT from marine sediment. nih.gov

Soxhlet Extraction: A classic and exhaustive extraction method, though often time-consuming. researchgate.net Automated versions like Soxtherm can reduce extraction times. researchgate.net

Solvent Extraction with Shaking: This involves shaking the sample with a suitable solvent mixture. For sediments, a mixture of toluene, methanol, and hydrochloric acid with tropolone (B20159) as a complexing agent can be used. pjoes.com

A comparison of common extraction techniques is presented in the table below.

| Extraction Technique | Principle | Typical Matrices | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. organomation.com | Water | Simple, well-established. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. mdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. mdpi.com | Water | High recovery, low solvent use, can be automated. mdpi.comdiva-portal.org | Sorbent selection is crucial. |

| Ultrasonic Extraction | Use of high-frequency sound waves to enhance solvent extraction. epa.gov | Sediments, Solids | Faster than traditional methods. | Efficiency can be matrix-dependent. |

| Pressurized Solvent Extraction (PSE) | Extraction with solvents at elevated temperatures and pressures. nih.govresearchgate.net | Sediments, Solids | Fast, efficient, reduced solvent consumption. researchgate.net | Requires specialized equipment. |

Clean-up and Derivatization Procedures

Following extraction, the resulting extract often contains co-extracted interfering compounds that need to be removed through a clean-up step to ensure accurate analysis. organomation.com Common clean-up techniques include column chromatography using adsorbents like silica (B1680970) or alumina. cefas.co.uk For example, an extract can be passed through a silica column to remove impurities before further processing. pjoes.com

Due to the low volatility of many organotin compounds, a derivatization step is often necessary, particularly for analysis by Gas Chromatography (GC). pjoes.comcdc.gov Derivatization converts the polar analytes into more volatile and thermally stable derivatives. Common derivatization reactions include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄) to add an ethyl group to the tin atom. pjoes.com This is a widely used method that has largely replaced older Grignard derivatization techniques. pjoes.com

Propylation: This involves adding a propyl group, for instance, after hydrolysis and extraction, organotin compounds can be propylated before GC analysis. nih.gov

Hydride Formation: Using reagents like sodium borohydride (B1222165) to form volatile tin hydrides. cdc.gov

Silylation: This process replaces active hydrogens with a silyl (B83357) group, which reduces polarity and increases volatility. gcms.cz

The choice of derivatization reagent is critical and depends on the specific analyte and the subsequent analytical technique. gcms.cz For instance, ethyl-derivatized compounds have shown good stability and enabled sensitive detection of TPT. nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its metabolites and other co-extracted compounds before detection. The two main chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC). hilarispublisher.com

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. gcms.cz Due to its high resolution, it is a preferred method for the separation of organotin compounds after derivatization. cdc.gov

Principle: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

Application to this compound: For organotin analysis, a derivatization step to increase volatility is typically required. cdc.gov The derivatized analytes are then injected into the GC system. For example, propylated organotin compounds can be separated using a silicone OV-1 GC column. nih.gov An Agilent VF-XMS capillary column has also been used for the separation of various organotin compounds, including TBT and TPT. analchemres.org Doping the GC system with a dilute HBr-methanolic solution has been shown to facilitate the direct detection of organotin chlorides by converting them to their corresponding bromides during analysis. nih.gov

Liquid Chromatography (LC)

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a significant advantage over GC as it often does not require a derivatization step. cdc.govresearchgate.net

Principle: In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the analytes' interactions with the stationary phase. thermofisher.com

Application to this compound: LC is well-suited for the analysis of non-volatile and thermally labile compounds. thermofisher.com Reversed-phase HPLC is a common mode used for organotin separation. cdc.gov For instance, a method using a pentafluorophenyl (PFP) column with a methanol/aqueous formic acid mobile phase has been developed for the analysis of TBT. nih.gov Micro-liquid chromatography (µLC) has also been successfully coupled with mass spectrometry for the determination of organotins in water and biological tissues without the need for derivatization. epa.gov

A comparison of GC and LC for this compound analysis is provided in the table below.

| Technique | Derivatization | Typical Analytes | Advantages | Disadvantages |

| Gas Chromatography (GC) | Usually required | Volatile or derivatized compounds | High resolution, versatile detectors. cdc.gov | Derivatization adds a step and potential for error. cdc.gov |

| Liquid Chromatography (LC) | Often not required | Non-volatile, polar compounds | Direct analysis of polar analytes. cdc.govresearchgate.net | Can have lower sensitivity with some detectors. researchgate.net |

Spectrometric Detection Methods

Following chromatographic separation, a detector is used to identify and quantify the eluted compounds. Spectrometric detectors are widely used due to their high sensitivity and selectivity.

Mass Spectrometry (MS): This is the most powerful and widely used detection technique. nih.gov When coupled with GC (GC-MS) or LC (LC-MS), it provides both qualitative (structural information from mass spectra) and quantitative data. hilarispublisher.com

GC-MS: Has been used for the detection of ethyl-derivatized TBT and TPT. nih.gov Negative Ion Chemical Ionization (NICI)-MS offers high selectivity and sensitivity for detecting organotin bromides. nih.gov

LC-MS: Tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and is used for the detection of TBT as product fragments after collisionally induced dissociation. nih.gov Electrospray Ionization (ESI) is a common interface for LC-MS, allowing for the analysis of organotins in water with low detection limits. researchgate.net

Flame Photometric Detection (FPD): This detector is specific for sulfur- and phosphorus-containing compounds but can also be adapted for tin. It has been used for the determination of tributyltin and triphenyltin after GC separation. nih.gov

Atomic Absorption Spectroscopy (AAS): This technique can be coupled with chromatography to provide element-specific detection. cdc.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When interfaced with LC, ICP-MS is a highly sensitive and element-specific detector well-suited for environmental organotin analysis. researchgate.net

The selection of the detection method depends on the required sensitivity, selectivity, and the nature of the analytical problem. For trace-level analysis of this compound and its metabolites, hyphenated techniques like GC-MS and LC-MS/MS are generally the methods of choice. nih.govnih.gov

Mass Spectrometry (MS and Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique used to ionize chemical species and sort the ions based on their mass-to-charge ratio. khanacademy.org It is widely employed for the analysis of organotin compounds, including this compound, due to its high sensitivity and specificity. nih.govcdc.gov

Gas chromatography-mass spectrometry (GC-MS) is a common approach for the determination of this compound. epa.gov This method involves the separation of volatile compounds by gas chromatography followed by detection using a mass spectrometer. epa.gov For organotin compounds, a derivatization step is typically required to increase their volatility for GC analysis. nih.govcdc.gov Common derivatization techniques include ethylation and phenylation. epa.govnih.gov

Tandem mass spectrometry (MS/MS) enhances the selectivity and sensitivity of the analysis. nih.gov In GC-MS/MS, a specific precursor ion of the derivatized this compound is selected and fragmented, and a resulting product ion is monitored for quantification. This reduces matrix interference and allows for lower detection limits. nih.gov For instance, a study on the analysis of tributyltin and triphenyltin in seawater using liquid-phase microextraction coupled with GC-MS/MS reported a method detection limit of 0.36 ng/L for tributyltin using 4-fluorophenyl derivatization. nih.gov

Table 1: Comparison of Derivatization Methods for Tributyltin Analysis by GC-MS/MS

| Derivatization Method | Analyte | Method Detection Limit (ng/L) | Reproducibility (RSD at 10 ng/L) |

|---|---|---|---|

| 4-fluorophenylation | Tributyltin | 0.36 | 11% |

| Ethylation | Tributyltin | Not specified as lower | Not specified as better |

Data sourced from a comparative study on liquid-phase microextraction of tributyltin and triphenyltin. nih.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another valuable technique. A significant advantage of HPLC is that it often does not require a derivatization step, simplifying sample preparation. nih.govcdc.gov

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a technique used for determining the concentration of a specific element in a sample. wikipedia.org It works on the principle that atoms absorb light at characteristic wavelengths. thermofisher.comtoray-research.co.jp For the analysis of organotin compounds, AAS is often coupled with a separation technique like gas chromatography or high-performance liquid chromatography to enable speciation. nih.govcdc.gov

There are two primary types of AAS:

Flame Atomic Absorption Spectrometry (FAAS): In this method, the sample is introduced into a flame to be atomized. drawellanalytical.com FAAS is a robust and widely used technique. thermofisher.com

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS): This technique uses an electrically heated graphite tube to atomize the sample. drawellanalytical.com GFAAS offers higher sensitivity and is suitable for detecting trace amounts of elements. thermofisher.com

A specialized technique, hydride generation AAS, can enhance detection limits for certain elements by converting them into volatile hydrides before atomization. wikipedia.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical method capable of detecting metals and several non-metals at very low concentrations. analytik-jena.com The technique uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions. analytik-jena.com

For the analysis of this compound, ICP-MS is often used in conjunction with a separation method like GC or HPLC to distinguish between different organotin species. nih.govcdc.govnih.gov This hyphenated approach allows for the speciation of tin compounds, providing information on the concentration of each specific compound rather than just the total tin content. nih.gov ICP-MS is recognized for its high precision and ability to perform multi-elemental analysis. analytik-jena.com However, when analyzing samples with high salinity, such as seawater, the matrix can cause significant interference, potentially requiring additional sample preparation steps. nih.gov

Table 2: Comparison of Lower Limits of Quantification for Tin Speciation

| Analytical Technique | Lower Limit of Quantification (µg/L) |

|---|---|

| ICP-MS | 0.03 |

| ICP-OES | 0.05 |

Data from a study on the determination of tin speciation in waters with different salinity levels. nih.gov

Emerging Analytical Techniques

The field of analytical chemistry is continuously evolving, leading to the development of more powerful and sophisticated techniques for the analysis of environmental contaminants like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a significant advancement in mass spectrometry that allows for the measurement of mass-to-charge ratios with very high accuracy. uni-rostock.debioanalysis-zone.com This capability enables the determination of the elemental composition of a molecule from its exact mass. uni-rostock.de Instruments like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap mass spectrometers are examples of HRMS instruments. uni-rostock.de

The primary advantage of HRMS in the analysis of this compound and its metabolites is its ability to distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com This high resolving power reduces the ambiguity in compound identification and can help in the characterization of unknown metabolites in complex samples. uni-rostock.de

Metabolomics Approaches in Toxicological Analysis

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. thermofisher.com It aims to provide a snapshot of the physiological state of an organism. thermofisher.com In toxicology, metabolomics can be used to identify changes in metabolic profiles in response to exposure to a toxic substance like this compound. nih.gov

Analytical platforms commonly used in metabolomics include NMR spectroscopy, GC-MS, and LC-MS. nih.govmdpi.com These techniques generate large and complex datasets that require advanced statistical and bioinformatics tools for analysis and interpretation. nih.gov Web-based platforms like MetaboAnalyst offer comprehensive tools for metabolomics data analysis, from statistical analysis to pathway interpretation. metaboanalyst.ca

By analyzing the metabolic fingerprints of organisms exposed to this compound, researchers can identify biomarkers of exposure and gain insights into the mechanisms of toxicity. This approach can help in understanding the broader biological impact of the compound beyond direct measurement of the parent compound and its primary metabolites. nih.gov

Remediation and Mitigation Strategies for Tributylphenyltin Contamination

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms to degrade or detoxify pollutants. researchgate.net This approach is considered environmentally friendly and cost-effective for treating contaminants like TBPT. frontiersin.org

Bioremediation using Microorganisms

Microorganisms such as bacteria, fungi, and algae play a crucial role in the bioremediation of various pollutants. frontiersin.orgnih.gov They can break down complex and hazardous substances into simpler, less toxic compounds through their metabolic processes. agriscigroup.us The effectiveness of microbial bioremediation is influenced by factors like the availability of nutrients, temperature, and whether the conditions are aerobic or anaerobic. nih.gov

The primary mechanisms of microbial bioremediation include:

Biodegradation: Microorganisms use the contaminant as a source of carbon and energy, breaking it down into less harmful substances. nih.gov

Mineralization: The complete conversion of a pollutant into inorganic compounds like carbon dioxide and water. frontiersin.org

Specific microorganisms, such as Pseudomonas, Bacillus, and various fungi, have demonstrated the ability to degrade persistent organic pollutants. nih.gov Bioaugmentation, the process of adding specific, pre-grown microbial strains to a contaminated site, can enhance the degradation of target pollutants. frontiersin.org

Phytoremediation